N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14-6-8-16(9-7-14)19-10-11-20-25-26-22(28(20)27-19)31-13-21(30)24-18-5-3-4-17(12-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPIVXFEXCKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a triazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar scaffolds were tested against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range (1.35 to 2.18 μM) . Such findings suggest that this compound may also possess anti-tubercular activity.
Anticancer Activity
The compound's structural components indicate potential anticancer properties. Thiadiazole derivatives and other heterocycles have shown efficacy against various cancer cell lines, including breast and colon cancer . The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation . In vitro studies have demonstrated that related compounds can decrease the viability of several cancer cell lines while sparing normal cells .
Antiviral Activity
Research into N-heterocycles has highlighted their antiviral potential. Compounds with similar structures have been evaluated for their effectiveness against HIV and other viral infections. For instance, specific derivatives have shown activity against reverse transcriptase in drug-resistant strains of HIV . Given the structural similarities, it is plausible that this compound may exhibit comparable antiviral effects.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in disease pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anti-tubercular activity with IC50 values between 1.35 - 2.18 μM. |
| Study B | Evaluated cytotoxicity on HEK-293 cells; compounds showed low toxicity while retaining antimicrobial efficacy. |
| Study C | Explored molecular interactions through docking studies; identified potential targets for further development. |
Scientific Research Applications
Case Studies
- In Vitro Studies :
- A study evaluated the efficacy of N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide against various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells. The mechanism involved EGFR kinase inhibition and subsequent cell cycle arrest .
- Molecular Docking Studies :
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other known EGFR inhibitors:
| Compound Name | IC50 (μM) | Type of Cancer |
|---|---|---|
| This compound | 0.07 | HCT-116 |
| Erlotinib | 0.052 | HCT-116 |
| Compound 9b | 0.045 | HCT-116 |
Drug Development
The promising anticancer activity of this compound positions it as a candidate for further development into a therapeutic agent. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Exploring synergistic effects when combined with existing chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound to optimize its therapeutic profile.
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, influencing their properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s p-tolyl substituent (electron-donating) contrasts with the nitro group in , which may reduce stability but enhance electrophilicity.
- Solubility and Bioavailability : The oxolanylmethyl group in likely improves aqueous solubility compared to the target’s acetamidophenyl, which balances polarity with aromatic bulk.
Comparison with Non-Triazolo Heterocyclic Analogues
Quinoxaline Derivatives ()
Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) shares the thioacetamide linkage but replaces the triazolo core with a quinoxaline-pyrimidine hybrid.
Benzothiazole Derivatives ()
The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) feature a benzothiazole core with trifluoromethyl groups, known for enhancing metabolic stability and membrane permeability. These derivatives lack the triazolo-pyridazine system but retain acetamide motifs, highlighting divergent synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
